2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one
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Overview
Description
Preparation Methods
The synthesis of 2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a quinoxaline derivative with an azetidine derivative under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced azetoquinoxaline compounds.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring, leading to the formation of substituted derivatives.
Scientific Research Applications
2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
2,2A,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one can be compared with other similar compounds, such as:
Quinoxaline: A simpler structure with similar chemical properties but lacking the azetidine ring.
Azetidine: A four-membered nitrogen-containing ring that forms part of the structure of this compound.
Benzimidazole: Another heterocyclic compound with a similar ring structure but different functional groups.
The uniqueness of this compound lies in its combination of the azetidine and quinoxaline rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2a,3,4-tetrahydroazeto[1,2-a]quinoxalin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-5-7-6-11-8-3-1-2-4-9(8)12(7)10/h1-4,7,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZAYRKMZNUHCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC3=CC=CC=C3N2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.